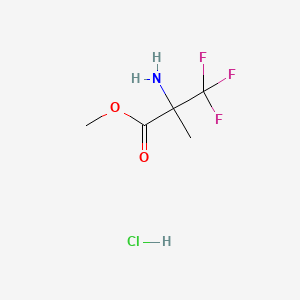

Methyl 2-amino-3,3,3-trifluoro-2-methyl-propionate hydrochloride

Description

Methyl 2-amino-3,3,3-trifluoro-2-methyl-propionate hydrochloride (CAS: 1373223-05-2) is a fluorinated alanine derivative with a molecular formula of $ \text{C}6\text{H}{10}\text{ClF}3\text{NO}2 $ and a molecular weight of 207.58 g/mol . It features a methyl ester group, a trifluoromethyl moiety at the β-position, and a methyl substitution at the α-carbon of the amino acid backbone. The compound is primarily used as a building block in pharmaceutical synthesis, leveraging fluorine’s electronegativity to enhance metabolic stability and bioavailability . It is hygroscopic and stored under inert conditions to prevent degradation .

Properties

IUPAC Name |

methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c1-4(9,3(10)11-2)5(6,7)8;/h9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFVWFPXOOLBJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-05-2 | |

| Record name | Alanine, 3,3,3-trifluoro-2-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,3,3-trifluoro-2-methyl-propionate hydrochloride typically involves the reaction of methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,3,3-trifluoro-2-methyl-propionate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-3,3,3-trifluoro-2-methyl-propionate hydrochloride is being investigated for its potential therapeutic properties. Its ability to influence various biological processes makes it a candidate for drug development. Notably, it has shown promise in:

- Anti-infection Properties : Research indicates potential efficacy against various pathogens, including bacteria and viruses.

- Cancer Research : A study demonstrated its role in enhancing apoptosis in cancer cells by activating specific receptors involved in cell cycle regulation.

Biochemical Studies

The compound is utilized in studies involving enzyme interactions and metabolic pathways. Its trifluoromethyl group enhances lipophilicity, which may increase binding affinity to proteins involved in metabolic processes.

Industrial Applications

In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. It is used in the production of specialty chemicals and materials due to its unique properties.

Case Study 1: Apoptosis Induction in Cancer Cells

A significant study focused on the compound's effect on cellular signaling pathways related to apoptosis. The results indicated that treatment with this compound led to increased levels of pro-apoptotic markers in cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Anti-Diabetic Activity

Research has also explored the synthesis of related compounds with anti-diabetic properties. For instance, derivatives of this compound have been synthesized as intermediates for drugs like sitagliptin, a DPP-IV inhibitor used for treating type II diabetes . These studies highlight the compound's relevance in developing new therapeutic agents for managing diabetes.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps using fluorinated starting materials under controlled reaction conditions. The mechanism of action includes its interaction with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,3,3-trifluoro-2-methyl-propionate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-amino-3,3,3-trifluoropropionate Hydrochloride

- Structure : Ethyl ester instead of methyl; lacks α-methyl substitution.

- Molecular Formula: $ \text{C}5\text{H}9\text{ClF}3\text{NO}2 $ (MW: 207.58 g/mol) .

- Properties : Melting point ~149°C (decomposition), hygroscopic .

- The absence of the α-methyl group reduces steric hindrance, which may affect binding specificity in biological systems .

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate Hydrochloride

- Structure: Cyclobutyl substituent at the α-amino position.

- Molecular Formula: $ \text{C}9\text{H}{15}\text{ClF}3\text{NO}2 $ (MW: 261.67 g/mol) .

- Key Differences : The cyclobutyl group introduces significant steric bulk, which may enhance target selectivity but reduce solubility. This structural modification is relevant for tuning receptor interactions in drug design .

Methyl 2-amino-2-methyl-3-phenylpropanoate Hydrochloride

- Molecular Formula: $ \text{C}{11}\text{H}{16}\text{ClNO}_2 $ (MW: 229.70 g/mol) .

- Key Differences: The phenyl group increases aromaticity and lipophilicity, contrasting with the electron-withdrawing trifluoromethyl group.

D-tert-Leucine Methyl Ester Hydrochloride

- Structure: α-tert-butyl group; non-fluorinated.

- Molecular Formula: $ \text{C}7\text{H}{16}\text{ClNO}_2 $ (MW: 181.66 g/mol) .

- Properties : Melting point 169–173°C, low water solubility .

- Key Differences : The tert-butyl group provides extreme steric hindrance, improving metabolic stability but reducing solubility. The absence of fluorine eliminates its electronegative effects, altering electronic interactions .

Methyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride

- Structure : Lacks the α-methyl group present in the target compound.

- Molecular Formula: $ \text{C}4\text{H}7\text{ClF}3\text{NO}2 $ (MW: 193.55 g/mol) .

- This variant is less thermally stable, requiring storage at -20°C to -80°C .

Comparative Analysis Table

Research Findings and Trends

- Fluorine Impact: The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like the phenyl-substituted variant .

- Ester Group Effects : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, influencing drug release kinetics .

- Steric Modifications : α-Methyl and cyclobutyl groups improve target selectivity but may reduce solubility, necessitating formulation adjustments .

Biological Activity

Methyl 2-amino-3,3,3-trifluoro-2-methyl-propionate hydrochloride (CAS No. 1373223-05-2) is a fluorinated amino acid derivative with significant implications in medicinal chemistry and biochemistry. Its unique trifluoromethyl group contributes to its biological activity and potential therapeutic applications.

- Molecular Formula : C5H8F3NO2·HCl

- Molecular Weight : 155.09 g/mol

- IUPAC Name : Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

- InChI Key : RZVZLZKXGJXWQI-UHFFFAOYSA-N

| Property | Data |

|---|---|

| Molecular Formula | C5H8F3NO2·HCl |

| Molecular Weight | 155.09 g/mol |

| IUPAC Name | Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride |

| InChI Key | RZVZLZKXGJXWQI-UHFFFAOYSA-N |

Synthesis

The synthesis of methyl 2-amino-3,3,3-trifluoropropanoate typically involves several steps using fluorinated starting materials. The reaction conditions require precise temperature control and the use of solvents like dichloromethane or methanol to facilitate the reactions while minimizing side products. Purification methods such as recrystallization or chromatography are often employed to achieve high purity levels.

Interaction with Biological Targets

This compound exhibits various biological activities due to its interaction with enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may increase binding affinity to specific proteins involved in metabolic pathways. Research indicates that compounds with similar structures can alter pharmacokinetics and pharmacodynamics compared to their non-fluorinated counterparts .

Potential Applications

- Medicinal Chemistry : The compound shows promise in drug development due to its ability to influence various biological processes.

- Anti-infection Properties : It has been noted for potential anti-infective properties against various pathogens including bacteria and viruses .

- Cellular Signaling Pathways : It may play a role in modulating key signaling pathways such as MAPK/ERK, PI3K/Akt/mTOR, and NF-kB pathways .

Study on Biological Activity

A study examining the effects of methyl 2-amino-3,3,3-trifluoro-2-methyl-propionate on cellular signaling pathways demonstrated its ability to enhance apoptosis in cancer cells through activation of specific receptors involved in cell cycle regulation. This was evidenced by increased levels of pro-apoptotic markers when treated with the compound .

Mutagenicity Assessment

While examining mutagenic potential, it was noted that certain fluorinated compounds can exhibit varying degrees of mutagenicity depending on their structure. This compound was included in assessments of mutagenic chemicals, highlighting the need for further studies to fully understand its safety profile .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2-amino-3,3,3-trifluoro-2-methyl-propionate hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions under nitrogen atmosphere to prevent oxidation. For example, in analogous trifluoroethylamino ester syntheses, tetrahydrofuran (THF) is used as a solvent, with reactions stirred at 60°C for 27 hours. Acidic workup (e.g., concentrated HCl) and purification via C18 reverse-phase chromatography (acetonitrile/water gradient) are critical for isolating the hydrochloride salt . LCMS (m/z 228.3 [M+H]+) and HPLC (retention time ~1.19 minutes under TFA-modified conditions) confirm purity and identity .

Q. How can researchers resolve discrepancies in LCMS/HPLC data for this compound?

- Methodological Answer : Contradictions in LCMS or HPLC results often arise from impurities or incomplete purification. For instance, if the observed m/z deviates from theoretical values, re-examining the column chromatography conditions (e.g., adjusting acetonitrile/water ratios) or using alternative ion-pairing agents (e.g., formic acid instead of TFA) can improve resolution. Cross-referencing retention times with standardized HPLC protocols (e.g., SMD-TFA05 vs. SQD-AA05) helps identify systematic errors .

Q. What are the best practices for characterizing the hydrochloride salt form?

- Methodological Answer : Use a combination of:

- Elemental analysis to verify chloride content.

- 1H/19F NMR to confirm trifluoromethyl group integrity and ester/amine proton environments.

- Thermogravimetric analysis (TGA) to assess hygroscopicity, as hydrochloride salts often absorb moisture, affecting stability .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound?

- Methodological Answer : Chiral centers (e.g., (2S)-configuration in analogous compounds) impact reaction pathways. For example, enantiopure synthesis requires chiral catalysts or resolving agents. In one protocol, sodium triacetoxyhydroborate was used to reduce imine intermediates selectively, preserving stereochemistry during reductive amination . Researchers should monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer : Stability studies under varying conditions (humidity, temperature) are essential. For hydrochloride salts of similar esters:

- Storage : Argon-filled desiccators at -20°C prevent hydrolysis of the ester group.

- Buffered solutions : Maintain pH 4–6 to avoid acid-catalyzed degradation.

- Accelerated stability testing : Expose samples to 40°C/75% RH for 1–3 months and analyze via HPLC for decomposition products (e.g., free amino acid or trifluoroacetic acid) .

Q. How can conflicting NMR data for the trifluoromethyl group be resolved?

- Methodological Answer : Trifluoromethyl groups exhibit complex splitting patterns due to 19F-1H coupling. Use:

- Decoupling experiments to suppress 19F signals and simplify 1H spectra.

- 19F NMR to directly observe CF3 environments (typically δ -60 to -70 ppm).

- Density Functional Theory (DFT) calculations to predict chemical shifts and validate assignments when experimental data is ambiguous .

Key Considerations

- Advanced studies should focus on reaction mechanism elucidation (e.g., kinetic isotope effects) or computational modeling to predict physicochemical properties.

- Contradictory data often arise from subtle differences in synthesis or analysis conditions; replicate experiments with rigorous controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.